molecular formula C27H24N6O B13938191 n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide

n-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1h-imidazole-2-carboxamide

Cat. No.: B13938191
M. Wt: 448.5 g/mol
InChI Key: POTKKZLMOHWHIE-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1H-imidazole-2-carboxamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an imidazole ring, a quinazoline moiety, and a phenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1H-imidazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the quinazoline moiety and the phenyl group. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1H-imidazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]-1H-imidazole-2-carboxamide: can be compared with other imidazole and quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H24N6O

Molecular Weight

448.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-methyl-4-[(4-phenylquinazolin-2-yl)amino]imidazole-2-carboxamide

InChI

InChI=1S/C27H24N6O/c1-17-10-9-11-18(2)23(17)31-26(34)25-29-22(16-33(25)3)30-27-28-21-15-8-7-14-20(21)24(32-27)19-12-5-4-6-13-19/h4-16H,1-3H3,(H,31,34)(H,28,30,32)

InChI Key

POTKKZLMOHWHIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=CN2C)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

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